molecular formula C9H13N3S B1269178 n-(2,5-Dimethylphenyl)hydrazinecarbothioamide CAS No. 64374-53-4

n-(2,5-Dimethylphenyl)hydrazinecarbothioamide

Cat. No. B1269178
CAS RN: 64374-53-4
M. Wt: 195.29 g/mol
InChI Key: GYBFXILIVLNLMM-UHFFFAOYSA-N
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Description

“N-(2,5-Dimethylphenyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C9H13N3S . Its molecular weight is 195.28 .


Molecular Structure Analysis

The molecular structure of “n-(2,5-Dimethylphenyl)hydrazinecarbothioamide” consists of 9 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .

Scientific Research Applications

Antioxidant and Urease Inhibition Activities

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide and its derivatives have been extensively studied for their antioxidant and urease inhibition activities. Khan et al. (2010) synthesized a series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives from hydrazinecarbothioamide and found that some of these compounds exhibited significant antioxidant and urease inhibitory activities. This indicates potential applications in medicinal chemistry and drug design (Khan et al., 2010).

Synthesis of Thiazolidin-4-ones

Research by Hassan et al. (2014, 2016) focused on the synthesis of thiazolidin-4-ones, a class of organic compounds with various pharmacological properties, using hydrazinecarbothioamide derivatives. This study contributes to the field of synthetic organic chemistry and the development of new therapeutic agents (Hassan et al., 2014) (Hassan et al., 2016).

Optical Probe Development

Shi et al. (2016) developed a simple-structured, hydrazinecarbothioamide-derivatived dual-channel optical probe for detecting Hg2+ and Ag+. This probe demonstrated significant changes in fluorescence in response to these ions, suggesting potential applications in environmental monitoring and analytical chemistry (Shi et al., 2016).

Antimicrobial Properties

Garg et al. (2007) investigated Schiff bases derived from hydrazinecarbothioamide and their oxovanadium complexes, revealing notable fungicidal and bactericidal properties. This study contributes to the development of new antimicrobial agents (Garg et al., 2007).

Corrosion Inhibition

Ebenso et al. (2010) explored the use of thiosemicarbazides, including derivatives of hydrazinecarbothioamide, as corrosion inhibitors for mild steel in acidic media. Their findings have implications for industrial applications, particularly in the prevention of metal corrosion (Ebenso et al., 2010).

Future Directions

There is a study that suggests N-2,5-Dimethylphenylthioureido Acid Derivatives, which might be related to “n-(2,5-Dimethylphenyl)hydrazinecarbothioamide”, could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

properties

IUPAC Name

1-amino-3-(2,5-dimethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-3-4-7(2)8(5-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBFXILIVLNLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354446
Record name N-(2,5-Dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2,5-Dimethylphenyl)hydrazinecarbothioamide

CAS RN

64374-53-4
Record name N-(2,5-Dimethylphenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64374-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dimethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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